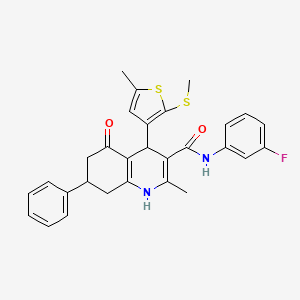![molecular formula C23H28N2OS B11634653 5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11634653.png)
5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-环己基-5-甲基-2-[(2-甲基丙-2-烯-1-基)硫代]-5,6-二氢苯并[h]喹唑啉-4-醇是一种复杂的有机化合物 ,其独特结构包括环己基、甲基和喹唑啉-4-醇核心。
准备方法
合成路线和反应条件
5-环己基-5-甲基-2-[(2-甲基丙-2-烯-1-基)硫代]-5,6-二氢苯并[h]喹唑啉-4-醇的合成通常涉及多个步骤。一种常见的方法是从喹唑啉-4-醇核心开始,通过一系列取代反应引入环己基和甲基。反应条件通常需要使用强碱或强酸来促进取代反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器和连续流系统来确保一致的质量和产量。催化剂和优化的反应条件的应用可以进一步提高合成过程的效率。
化学反应分析
反应类型
5-环己基-5-甲基-2-[(2-甲基丙-2-烯-1-基)硫代]-5,6-二氢苯并[h]喹唑啉-4-醇可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成喹唑啉-4-酮衍生物。
还原: 还原反应可以导致形成二氢喹唑啉衍生物。
取代: 该化合物可以进行亲核取代反应,尤其是在喹唑啉核心。
常见试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠以及胺或硫醇等亲核试剂。反应通常在受控温度和pH条件下进行,以确保选择性和产率。
主要产物
这些反应形成的主要产物包括各种喹唑啉衍生物,根据所用试剂和条件,它们可能具有不同的官能团。
科学研究应用
5-环己基-5-甲基-2-[(2-甲基丙-2-烯-1-基)硫代]-5,6-二氢苯并[h]喹唑啉-4-醇在科学研究中有多种应用:
化学: 该化合物用作合成更复杂分子的结构单元。
生物学: 它因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 正在进行的研究探索其作为各种疾病治疗剂的潜力。
工业: 该化合物用于开发新材料和化学工艺。
作用机制
5-环己基-5-甲基-2-[(2-甲基丙-2-烯-1-基)硫代]-5,6-二氢苯并[h]喹唑啉-4-醇的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以调节这些靶标的活性,从而导致各种生物学效应。所涉及的确切途径取决于具体应用和所研究的生物系统。
相似化合物的比较
类似化合物
一些类似的化合物包括:
独特性
5-环己基-5-甲基-2-[(2-甲基丙-2-烯-1-基)硫代]-5,6-二氢苯并[h]喹唑啉-4-醇的独特之处在于其独特的功能基团组合及其在多种应用中的潜力。环己基和喹唑啉-4-醇核心的存在为进一步的化学修饰和应用提供了多功能平台。
属性
分子式 |
C23H28N2OS |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
5-cyclohexyl-5-methyl-2-(2-methylprop-2-enylsulfanyl)-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C23H28N2OS/c1-15(2)14-27-22-24-20-18-12-8-7-9-16(18)13-23(3,19(20)21(26)25-22)17-10-5-4-6-11-17/h7-9,12,17H,1,4-6,10-11,13-14H2,2-3H3,(H,24,25,26) |
InChI 键 |
UXUIPHUVIBEZPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11634572.png)
![{(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11634574.png)
![4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11634575.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634577.png)

![1,3-Dimethyl-5-({1-[2-(4-methylpiperidin-1-YL)-2-oxoethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11634591.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide](/img/structure/B11634598.png)
![1,3-Dimethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11634604.png)

![ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634614.png)
![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11634621.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634624.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634634.png)
![3-benzyl-2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11634636.png)
